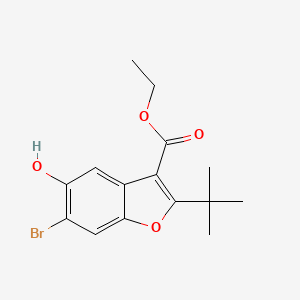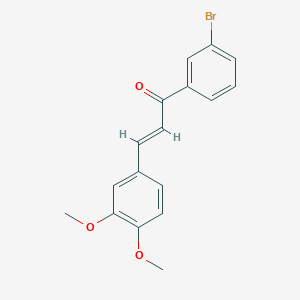
(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, also known as 2'-hydroxychalcone, is a chemical compound with potential biological and pharmacological applications. This compound belongs to the class of chalcones, which are naturally occurring compounds found in many plants. Chalcones have been studied for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Research on this compound has focused on its molecular structure, highlighting the bromophenyl and dimethoxyphenyl groups linked through a prop-2-en-1-one spacer. The molecular geometry exhibits an E conformation across the C=C double bond, with significant implications for its chemical reactivity and interaction properties. This structural information is crucial for understanding its behavior in different chemical environments and for designing derivatives with tailored properties for specific applications (Escobar et al., 2012).
Nonlinear Optical (NLO) Materials
One notable application of derivatives of this compound is in the field of nonlinear optical materials. A novel organic NLO material based on a related structure was synthesized and demonstrated significant NLO efficiency. The compound’s transparency in the visible region and its absorption in the UV range, along with its crystal structure, were key factors contributing to its potential as an NLO material. These findings suggest that (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one and its derivatives could be promising candidates for optical applications, such as in photonic devices (Shruthi et al., 2017).
Crystal Packing and Halogen Bonding
Research also delves into the crystal packing of this compound, highlighting intriguing aspects like putative halogen bonding interactions. Such studies are vital for the development of new crystalline materials with specific mechanical or electronic properties. The analysis of these interactions helps in the understanding of the compound’s solid-state behavior, which is essential for its application in material science and engineering (Kumar et al., 2018).
Third-Order Nonlinear Optical Studies
Further studies have explored the third-order nonlinear optical properties of chalcone derivatives similar to this compound. These studies are crucial for advancing our understanding of the material’s potential in developing NLO devices. The packing pattern, intermolecular interaction, and Hirshfeld surface analysis contribute to its NLO properties, indicating its applicability in photonics and optoelectronics (Kwong et al., 2017).
Synthesis and Characterization of Derivatives
There is ongoing research into the synthesis and characterization of various derivatives of this compound, exploring its versatility in chemical synthesis. These studies contribute to the broader understanding of its chemical properties and the potential for creating a wide range of materials with diverse applications (Tayade & Waghmare, 2016).
Eigenschaften
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADKJFJYZARIL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


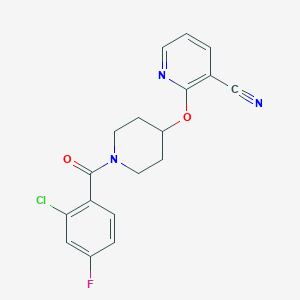
![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)
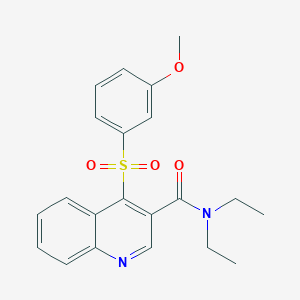
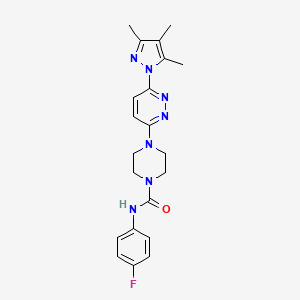

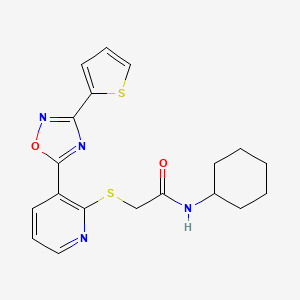
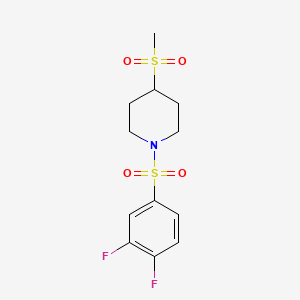
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
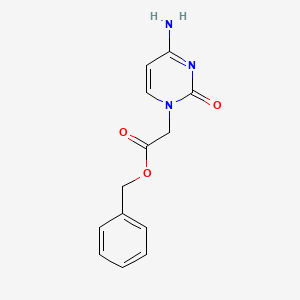


![(4-(3-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2566155.png)
